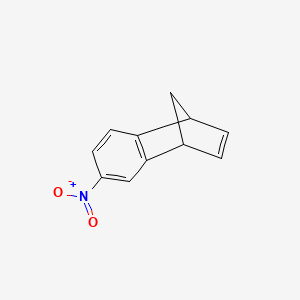
4-Methyl-2-pentylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pentylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furans, including 4-Methyl-2-pentylfuran, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . Another method is the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds . Additionally, gold-catalyzed cyclizations of diols and triols in aqueous media have been reported to produce furans efficiently .
Industrial Production Methods: Industrial production of this compound may involve the use of palladium-catalyzed reactions, which enable the formation of substituted furans from enyne acetates . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pentylfuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, boron reagents, and mild oxidizing agents . The reaction conditions often involve moderate temperatures and the presence of specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted furans with different functional groups .
Scientific Research Applications
4-Methyl-2-pentylfuran has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it has been studied for its role as an aggregation attractant for wireworms, which has implications for pest control . In medicine, furans and their derivatives are explored for their potential pharmacological activities . Additionally, in the industry, this compound is used in the production of fragrances and flavor compounds .
Mechanism of Action
The mechanism of action of 4-Methyl-2-pentylfuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a semiochemical, influencing the behavior of certain insects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-Pentylfuran
- 4-Methyl-2-pentanol
- 4-Methyl-2-pentene
Comparison: 4-Methyl-2-pentylfuran is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to 2-Pentylfuran, it has an additional methyl group, which can influence its reactivity and interactions with other molecules . Similarly, its structure differs from 4-Methyl-2-pentanol and 4-Methyl-2-pentene, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
4-methyl-2-pentylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-10-7-9(2)8-11-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAGMKZZJLBGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515556 |
Source


|
| Record name | 4-Methyl-2-pentylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51080-20-7 |
Source


|
| Record name | 4-Methyl-2-pentylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
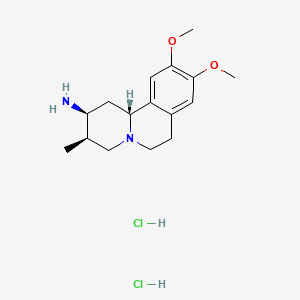
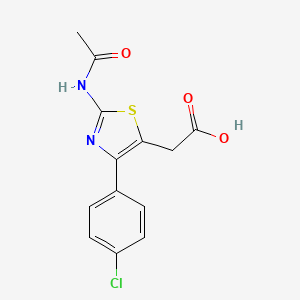
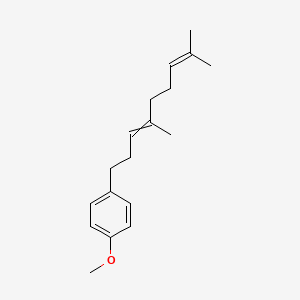
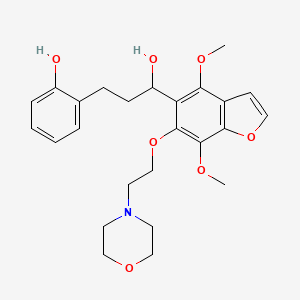
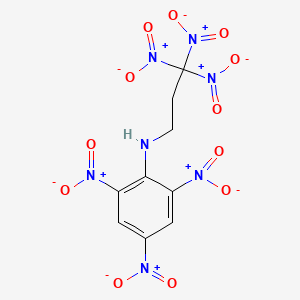
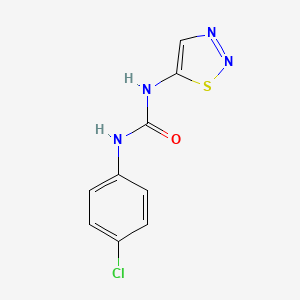
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
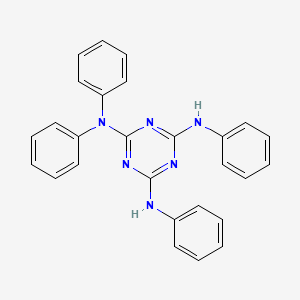
![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)
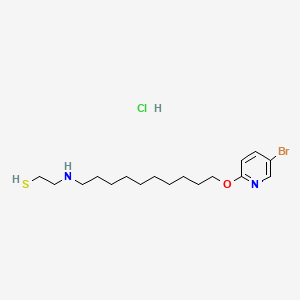
![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)

